2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile is a chemical compound notable for its unique molecular structure and potential applications in various scientific fields. This compound belongs to the family of benzonitriles, characterized by a cyano group (-C≡N) attached to a benzene ring, combined with a long carbon chain featuring multiple alkyne functionalities. The molecular formula for this compound is CHN, indicating it consists of 15 carbon atoms, 13 hydrogen atoms, and one nitrogen atom.
The compound can be synthesized through various organic reactions that involve coupling reactions and alkyne formation. Its relevance in scientific research stems from its structural properties that allow it to participate in further chemical transformations.
2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile is classified as an organic compound, specifically within the categories of nitriles and alkynes. It can be further categorized under functionalized hydrocarbons due to the presence of both the nitrile and alkyne groups.
The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile typically involves a multi-step process that includes the formation of the alkyne chain followed by its attachment to the benzonitrile moiety.
Technical Details:
The molecular structure of 2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile features:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile |
| Canonical SMILES | C#CC=CC#CC(C1=CC=CC=C1)C#N |
The compound can undergo several chemical reactions due to its reactive functional groups:
Technical Details:
These reactions may require specific catalysts or conditions such as temperature and pressure adjustments to facilitate the desired transformations effectively.
The mechanism by which 2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile exerts its effects in chemical reactions involves:
The kinetics and thermodynamics associated with these reactions can vary significantly based on substituents on the benzene ring and conditions employed during synthesis.
The compound is expected to have:
Key chemical properties include:
2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile has potential applications in:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5